molecular formula C20H30O8 B165877 Bis(2-(2-ethoxyethoxy)ethyl) phthalate CAS No. 117-85-1

Bis(2-(2-ethoxyethoxy)ethyl) phthalate

Cat. No.: B165877
CAS No.: 117-85-1
M. Wt: 398.4 g/mol
InChI Key: BWTZODIETZQWSD-UHFFFAOYSA-N
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Description

Bis(2-(2-ethoxyethoxy)ethyl) phthalate is a chemical compound belonging to the class of phthalate esters. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is characterized by its molecular formula C20H30O8 and a molecular weight of 398.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-(2-ethoxyethoxy)ethyl) phthalate is typically synthesized through the esterification reaction of phthalic anhydride with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-ethoxyethoxy)ethyl) phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-(2-ethoxyethoxy)ethyl) phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Bis(2-(2-ethoxyethoxy)ethyl) phthalate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains, which results in enhanced flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting normal hormonal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance of flexibility and durability in polymeric materials. Its ability to interact with both hydrophilic and hydrophobic environments makes it versatile for various applications .

Properties

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O8/c1-3-23-9-11-25-13-15-27-19(21)17-7-5-6-8-18(17)20(22)28-16-14-26-12-10-24-4-2/h5-8H,3-4,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTZODIETZQWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151660
Record name Bis(2-(2-ethoxyethoxy)ethyl) phthalate
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-85-1
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis[2-(2-ethoxyethoxy)ethyl] ester
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URL https://commonchemistry.cas.org/detail?cas_rn=117-85-1
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Record name Bis(2-(2-ethoxyethoxy)ethyl) phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbitol phthalate
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Record name Bis(2-(2-ethoxyethoxy)ethyl) phthalate
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Record name Bis(2-(2-ethoxyethoxy)ethyl) phthalate
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Record name Bis(2-(2-ethoxyethoxy)ethyl) phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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